molecular formula C15H24ClN3O2 B8521193 Carbamic acid,[2-amino-4-chloro-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester

Carbamic acid,[2-amino-4-chloro-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester

Cat. No. B8521193
M. Wt: 313.82 g/mol
InChI Key: ZLINMNGRQYBXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06544985B2

Procedure details

The title compound was prepared from [4-chloro-5-(diethyl-amino)-2-nitro-phenyl]-carbamic acid tert-butyl ester (Example C7) (2.25 g, 6.54 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b). Obtained as an orange solid (1.55 g).
Name
[4-chloro-5-(diethyl-amino)-2-nitro-phenyl]-carbamic acid tert-butyl ester
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[C:11]([Cl:19])=[CH:10][C:9]=1[N+:20]([O-])=O)([CH3:4])([CH3:3])[CH3:2].O.O.Cl[Sn]Cl>>[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[C:11]([Cl:19])=[CH:10][C:9]=1[NH2:20])([CH3:2])([CH3:4])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
[4-chloro-5-(diethyl-amino)-2-nitro-phenyl]-carbamic acid tert-butyl ester
Quantity
2.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(CC)CC)Cl)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(CC)CC)Cl)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.